molecular formula C13H23N3O2 B14623569 N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-35-0

N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea

Cat. No.: B14623569
CAS No.: 55808-35-0
M. Wt: 253.34 g/mol
InChI Key: CXKCEQGDGNUDBK-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group attached to an oxazole ring, which is further substituted with a butyl and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate isocyanate with an amine. One common method is the reaction of N-butyl-N-methylamine with 5-(2-methylpropyl)-1,2-oxazole-3-isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxazole ring and urea group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N-methylurea: Lacks the oxazole ring, making it less versatile in certain applications.

    N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: Similar structure but without the butyl group, affecting its chemical properties and reactivity.

    N-Butyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: Similar but lacks the methyl group, influencing its biological activity.

Uniqueness

N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to the combination of the butyl, methyl, and oxazole groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

CAS No.

55808-35-0

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1-butyl-1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea

InChI

InChI=1S/C13H23N3O2/c1-5-6-7-16(4)13(17)14-12-9-11(18-15-12)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,14,15,17)

InChI Key

CXKCEQGDGNUDBK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)NC1=NOC(=C1)CC(C)C

Origin of Product

United States

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